N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide
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Overview
Description
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that features both a thiazole and a thiophene ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . Thiophenes, on the other hand, are widely used in medicinal chemistry due to their stability and biological activity .
Preparation Methods
The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form thiophene carboxylic derivatives . The thiazole ring can be synthesized through the reaction of n-alkylbromides with substituted aryl compounds in the presence of a base . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
Chemical Reactions Analysis
N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and thiophene rings
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)benzo[d]thiazole-6-carboxamide involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, disrupting their normal function . The thiophene ring can enhance the compound’s stability and facilitate its interaction with biological membranes .
Comparison with Similar Compounds
Similar compounds include other thiazole and thiophene derivatives, such as:
Sulfathiazole: An antimicrobial agent.
Ritonavir: An antiretroviral drug.
Tiazofurin: An anticancer agent
Properties
IUPAC Name |
N-(5-hydroxy-3-thiophen-3-ylpentyl)-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c20-7-4-12(14-5-8-22-10-14)3-6-18-17(21)13-1-2-15-16(9-13)23-11-19-15/h1-2,5,8-12,20H,3-4,6-7H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUKEDKNGNZCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCCC(CCO)C3=CSC=C3)SC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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